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This guide provides a detailed overview of the Chemoattractant Receptor-homologous

molecule expressed on Th2 cells (CRTH2), a critical G protein-coupled receptor in the

landscape of type 2 inflammation. We will explore the function of its agonists, the intricate

signaling pathways they trigger, and the experimental protocols used to investigate their

effects.

Core Function of CRTH2 Agonists in Inflammation
CRTH2, also known as DP2, is a key receptor for prostaglandin D2 (PGD2), a lipid mediator

predominantly released by activated mast cells.[1] CRTH2 is highly expressed on the primary

effector cells of type 2 immunity, including T helper 2 (Th2) cells, eosinophils, basophils, and

group 2 innate lymphoid cells (ILC2s).[2]

Activation of CRTH2 by its agonists initiates a cascade of pro-inflammatory events that are

central to the pathophysiology of allergic diseases such as asthma, allergic rhinitis, and atopic

dermatitis.[3][4][5]

Key cellular responses to CRTH2 agonists include:
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Chemotaxis: Agonists potently induce the migration of eosinophils, Th2 cells, and basophils

to sites of inflammation.[6][7][8] This directed cell movement is a primary mechanism for the

accumulation of these effector cells in tissues like the airways of asthmatic patients.

Cell Activation and Degranulation: CRTH2 stimulation triggers the activation of eosinophils

and basophils, leading to the release of inflammatory mediators and cytotoxic proteins.[4]

Cytokine Production: In Th2 cells and ILC2s, CRTH2 signaling promotes the secretion of

type 2 cytokines, such as Interleukin-4 (IL-4), IL-5, and IL-13.[9] These cytokines further

amplify the allergic response by promoting IgE production, eosinophil maturation, and mucus

secretion.

Inhibition of Apoptosis: Certain CRTH2 agonists have been shown to have an anti-apoptotic

role in human Th2 cells, potentially prolonging the inflammatory response.[9]

The CRTH2 Signaling Pathway
CRTH2 is a G protein-coupled receptor (GPCR) that signals through the Gαi subunit.[7][9][10]

[11] Unlike the other PGD2 receptor, DP1, which couples to Gαs and increases cyclic AMP

(cAMP), CRTH2 activation leads to a decrease in intracellular cAMP and a rise in intracellular

calcium (i[Ca2+]), which are hallmarks of its pro-inflammatory function.[7][9][12]

The binding of an agonist like PGD2 induces a conformational change in the CRTH2 receptor,

facilitating its interaction with the heterotrimeric G protein.[11][13] This triggers the exchange of

GDP for GTP on the Gαi subunit, causing its dissociation from the Gβγ dimer.[10][11]

The dissociated subunits then modulate downstream effectors:

Gαi-GTP: Directly inhibits the enzyme adenylyl cyclase, leading to a reduction in the

synthesis of cAMP from ATP.[9][10]

Gβγ dimer: Activates phospholipase Cβ (PLCβ), which cleaves phosphatidylinositol 4,5-

bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG).[9][10][14] IP3 then binds to its receptor on the endoplasmic reticulum,

causing the release of stored calcium ions into the cytoplasm.[9][10]
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This elevation in intracellular calcium is a critical signal that initiates cellular responses such as

chemotaxis and degranulation.[9][12]
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CRTH2 Gαi-mediated signaling cascade.

Quantitative Data on CRTH2 Agonist Activity
The potency and efficacy of various agonists at the CRTH2 receptor have been quantified

through radioligand binding and functional assays. These studies are crucial for understanding

structure-activity relationships and for the development of selective therapeutic agents.

Table 1: Binding Affinities (Ki) of Agonists for Human CRTH2
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Agonist Ki (nM) Assay Type Reference

Prostaglandin D2
(PGD2)

2.4 ± 0.2
Membrane
Radioligand
Binding

[12]

13,14-dihydro-15-keto

PGD2 (DK-PGD2)
2.91 ± 0.29

Membrane

Radioligand Binding
[12]

15-deoxy-Δ12,14-

PGJ2
3.15 ± 0.32

Membrane

Radioligand Binding
[12]

| Δ12-Prostaglandin D2 | pKi = 7.63 | Radioligand Binding |[15] |

Table 2: Functional Potency (EC50) of Agonists at Human CRTH2

Agonist EC50 (nM) Assay Type Cell Type Reference

Prostaglandin
D2 (PGD2)

1.8 ± 0.4
cAMP
Inhibition

HEK-hCRTH2 [12]

Prostaglandin D2

(PGD2)
22.1 ± 4.4

Calcium

Mobilization

HEK-hCRTH2-

Gα15
[12]

Prostaglandin D2

(PGD2)
2 - 20 Chemotaxis

Th2 cells,

Eosinophils,

Basophils

[3][6]

Indomethacin ~50
Calcium

Mobilization
K562-CRTH2 [3][6]

| Indomethacin | 50 - 500 | Chemotaxis | Th2 cells, Eosinophils, Basophils |[3][6] |

Key Experimental Protocols
Characterizing the function of CRTH2 agonists relies on a suite of established in vitro assays.

Below are detailed methodologies for two of the most common experimental procedures.
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This assay measures the increase in intracellular calcium concentration following receptor

activation, a key downstream event in CRTH2 signaling.

Objective: To quantify the potency and efficacy of a CRTH2 agonist by measuring its ability to

induce a calcium flux in CRTH2-expressing cells.

Materials:

CRTH2-expressing cells (e.g., HEK293 cells stably transfected with human CRTH2, or

primary eosinophils).

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[16][17][18]

Probenecid (optional, to prevent dye leakage).[17]

Physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

Test agonist and control compounds.

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Methodology:

Cell Preparation:

For adherent cells, seed them in a 96-well or 384-well black-walled, clear-bottom plate and

culture overnight to allow attachment.[19]

For suspension cells (e.g., eosinophils), harvest and wash the cells, then resuspend them

in physiological buffer.[19]

Dye Loading:

Prepare a loading solution containing the Fluo-4 AM dye in the physiological buffer.

PowerLoad™ concentrate or a small amount of Pluronic F-127 can be used to aid dye

solubilization.
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Remove the culture medium from adherent cells and add the dye-loading solution. For

suspension cells, add the dye directly to the cell suspension.

Incubate the cells for 30-60 minutes at 37°C, followed by a 15-30 minute incubation at

room temperature to allow for complete de-esterification of the dye.[17][19]

Cell Washing:

Gently wash the cells with fresh physiological buffer to remove excess extracellular dye.

[17]

Measurement:

Place the plate into the fluorescence plate reader and allow it to equilibrate.

Measure the baseline fluorescence (Excitation ~490 nm, Emission ~525 nm).[19]

Use the instrument's integrated fluidics to add the CRTH2 agonist at various

concentrations.

Immediately begin recording the fluorescence intensity kinetically over time to capture the

transient calcium peak.[18]

Data Analysis:

The change in fluorescence (peak fluorescence minus baseline) is plotted against the

agonist concentration.

A dose-response curve is fitted using a non-linear regression model to determine the

EC50 value, which represents the concentration of agonist that produces 50% of the

maximal response.[20][21]

This assay directly measures the ability of an agonist to induce directed cell migration, a

primary function of CRTH2 activation on immune cells.[22][23]

Objective: To quantify the chemotactic activity of a CRTH2 agonist on a specific cell type (e.g.,

eosinophils).
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Materials:

Isolated target cells (e.g., human eosinophils purified from peripheral blood).[24]

Boyden chamber apparatus (or multi-well transwell plates) with a microporous membrane

(typically 3-5 µm pore size for eosinophils).[24][25]

Assay medium (e.g., RPMI 1640 with 1% BSA).[24]

Test agonist and control compounds.

Cell staining solution (e.g., Diff-Quik).[24]

Microscope.

Methodology:

Chamber Setup:

Add the assay medium containing various concentrations of the CRTH2 agonist to the

lower wells of the Boyden chamber. Use medium alone as a negative control.[24]

Cell Preparation:

Resuspend the isolated eosinophils in the assay medium at a concentration of

approximately 1 x 10^6 cells/mL.[24]

Migration:

Place the microporous membrane over the lower wells.

Add the eosinophil suspension to the upper wells of the chamber.[24]

Incubate the chamber for 1-3 hours at 37°C in a humidified incubator with 5% CO2 to

allow cell migration.[24]

Cell Staining and Counting:

After incubation, carefully remove the membrane.
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Wipe the top surface of the membrane with a cotton swab to remove any non-migrated

cells.[24]

Fix and stain the membrane to visualize the cells that have migrated to the underside.[23]

Mount the membrane on a microscope slide.

Data Analysis:

Count the number of migrated cells in several high-power fields under a microscope.[24]

The results are often expressed as a chemotactic index (the fold increase in migrated cells

in the presence of the agonist compared to the medium-only control).

Preparation

Assay Execution

Analysis

1. Isolate Target Cells
(e.g., Eosinophils)

2. Resuspend Cells in
Assay Medium

4. Add Cell Suspension
to Upper Chamber

3. Add Agonist Solution
to Lower Chamber

5. Incubate at 37°C
(1-3 hours)

6. Remove & Clean
Membrane

7. Fix and Stain
Migrated Cells

8. Count Migrated Cells
(Microscopy)

9. Calculate Chemotactic Index
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Workflow for a typical Boyden chamber chemotaxis assay.

In conclusion, CRTH2 agonists are powerful tools for probing the mechanisms of type 2

inflammation. By activating the CRTH2 receptor, these molecules trigger a well-defined

signaling cascade that results in the recruitment and activation of key immune cells. The

quantitative assays and protocols described herein form the foundation for research and

development in this field, paving the way for novel therapeutic strategies targeting allergic and

inflammatory diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5529497/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5529497/
https://www.cusabio.com/pathway/G-protein-coupled-receptor-signaling-pathway.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2801357/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1573602/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1573602/
https://www.creative-diagnostics.com/gpcr-pathway.htm
https://en.wikipedia.org/wiki/G_protein-coupled_receptor
https://pubmed.ncbi.nlm.nih.gov/15789622/
https://pubmed.ncbi.nlm.nih.gov/15789622/
http://wahoo.cns.umass.edu/sites/default/files/fluo-4.pdf
https://assets.fishersci.com/TFS-Assets/LSG/manuals/mp10489.pdf
https://www.agilent.com/cs/library/applications/calcium-mobilization-kinetic-live-cell-imaging-5994-2523EN-agilent.pdf
https://www.abcam.com/ps/products/228/ab228555/documents/ab228555%20Fluo-4%20Assay%20Kit%20(Calcium)%20v1a%20(website).pdf
https://www.researchgate.net/figure/EC-50-Values-as-Calculated-from-Dose-Related-Calcium-Mobilization-Assays-Performed-on_tbl2_346199180
https://pmc.ncbi.nlm.nih.gov/articles/PMC5267512/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5267512/
https://experiments.springernature.com/articles/10.1385/1-59259-860-9:015
https://experiments.springernature.com/articles/10.1385/1-59259-860-9:015
https://www.researchgate.net/profile/Jenny-Le-2/post/Can-anybody-help-me-with-Boyden-chamber-invasion-assay-for-HCT-116-cell-lines/attachment/5e802fb43843b0047b37f83c/AS%3A874293089021956%401585459124151/download/Cell+invasion-Boyden+chamber.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Utilizing_Ketotifen_for_the_Investigation_of_Eosinophil_Chemotaxis_and_Activation.pdf
https://www.merckmillipore.com/INTL/en/life-science-research/antibodies-assays/assays-overview/cell-invasion-migration-assays/boyden-chamber-technique/I0qb.qB.KSMAAAFANtY.1ZcQ,nav
https://www.benchchem.com/product/b8092350/docs#an-in-depth-technical-guide-to-the-function-of-crth2-agonists
https://www.benchchem.com/product/b8092350/docs#an-in-depth-technical-guide-to-the-function-of-crth2-agonists
https://www.benchchem.com/product/b8092350/docs#an-in-depth-technical-guide-to-the-function-of-crth2-agonists
https://www.benchchem.com/product/b8092350/docs#an-in-depth-technical-guide-to-the-function-of-crth2-agonists
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8092350?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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